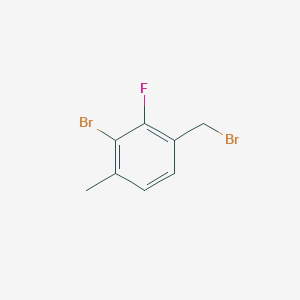
(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol: is a chemical compound that features a cyclobutyl ring attached to a methanol group and a pyrazole ring substituted with an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol typically involves the following steps:
Formation of 4-Iodopyrazole: This can be achieved by iodination of pyrazole using iodine and a suitable oxidizing agent.
Cyclobutylation: The 4-iodopyrazole is then reacted with cyclobutylmethanol under basic conditions to form the desired product.
Industrial Production Methods
化学反応の分析
Types of Reactions
(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The methanol group can be oxidized to an aldehyde or carboxylic acid, and reduced to a methyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be employed.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学的研究の応用
(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action for (1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the pyrazole ring may play a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclobutyl and methanol groups may also contribute to the compound’s overall effect by affecting its solubility and stability.
類似化合物との比較
Similar Compounds
4-Iodopyrazole: Shares the pyrazole ring with iodine substitution.
Cyclobutylmethanol: Contains the cyclobutyl ring and methanol group.
(1-(4-Bromo-1H-pyrazol-1-yl)cyclobutyl)methanol: Similar structure with bromine instead of iodine.
Uniqueness
(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol is unique due to the combination of the cyclobutyl ring, methanol group, and iodinated pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C8H11IN2O |
|---|---|
分子量 |
278.09 g/mol |
IUPAC名 |
[1-(4-iodopyrazol-1-yl)cyclobutyl]methanol |
InChI |
InChI=1S/C8H11IN2O/c9-7-4-10-11(5-7)8(6-12)2-1-3-8/h4-5,12H,1-3,6H2 |
InChIキー |
ZVVFJYDWGZWMFG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CO)N2C=C(C=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


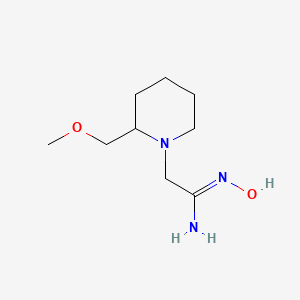
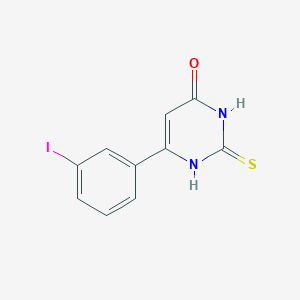


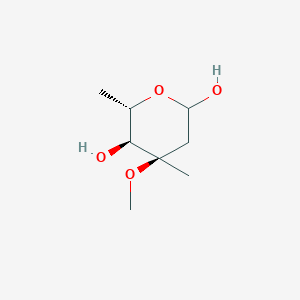
![Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride](/img/structure/B13345020.png)
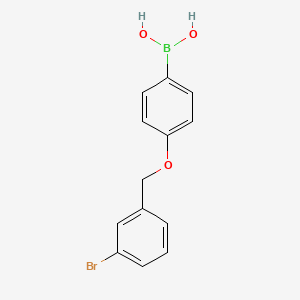

![4-([1,1'-Biphenyl]-4-yl)-2-chloropyrimidine](/img/structure/B13345051.png)
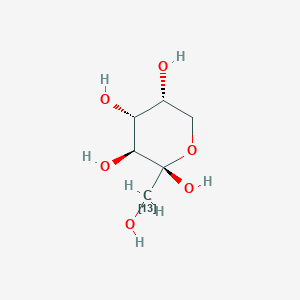
![2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B13345063.png)
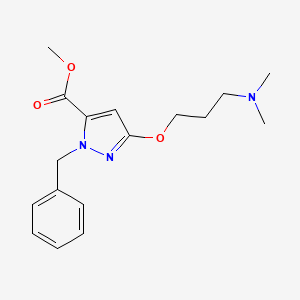
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13345070.png)
